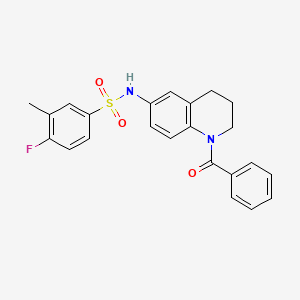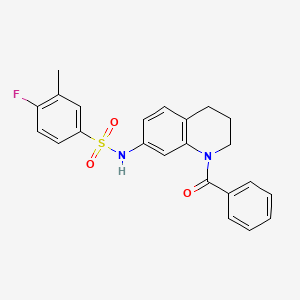![molecular formula C23H23FN2O5S2 B6563482 4-fluoro-N-[1-(4-methoxybenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3-methylbenzene-1-sulfonamide CAS No. 946346-84-5](/img/structure/B6563482.png)
4-fluoro-N-[1-(4-methoxybenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3-methylbenzene-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-fluoro-N-[1-(4-methoxybenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3-methylbenzene-1-sulfonamide is a complex organic compound known for its multifaceted applications in various scientific fields. The distinctiveness of this compound lies in its chemical structure, which combines fluorine, methoxybenzenesulfonyl, tetrahydroquinoline, and methylbenzenesulfonamide functionalities. These molecular components contribute to its unique reactivity and potential in both research and industrial settings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-N-[1-(4-methoxybenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3-methylbenzene-1-sulfonamide typically involves multi-step organic reactions. The general synthetic route starts with the preparation of the core tetrahydroquinoline structure through cyclization reactions involving suitable starting materials. Key steps might include:
Fluorination: : Introduction of the fluorine atom via electrophilic or nucleophilic fluorination reactions.
Sulfonylation: : Introduction of the methoxybenzenesulfonyl and methylbenzenesulfonamide groups through sulfonylation reactions using reagents like sulfonyl chlorides under basic conditions.
Coupling Reactions: : Formation of the final compound through coupling reactions between intermediate structures.
Industrial Production Methods
In an industrial context, the production of this compound would likely be scaled up using optimized reaction conditions and continuous flow techniques to ensure high yield and purity. This would include process optimization for each reaction step, using catalysts and reagents that minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions It Undergoes
Oxidation: : The compound can undergo oxidation reactions, especially at the methoxybenzenesulfonyl and methylbenzenesulfonamide groups.
Reduction: : Reduction reactions can alter the sulfonamide functionalities, potentially converting them to amines or related structures.
Substitution: : Aromatic substitution reactions, particularly involving the fluorine atom, can modify the compound for various applications.
Common Reagents and Conditions
Oxidation: : Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic or basic conditions.
Reduction: : Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) under anhydrous conditions.
Substitution: : Catalysts and reagents including palladium on carbon (Pd/C) or copper-based catalysts for C-H activation and substitution reactions.
Major Products Formed
The major products formed from these reactions include various modified tetrahydroquinoline derivatives, altered sulfonamide structures, and substituted aromatic rings, each depending on the specific reagents and conditions used.
Scientific Research Applications
Chemistry
In chemistry, this compound serves as a valuable building block for designing new materials with specific electronic, optical, and mechanical properties. It is used in the synthesis of advanced polymers and nanomaterials.
Biology
In biological research, this compound is studied for its potential role as an enzyme inhibitor, targeting specific biochemical pathways. Its structural features allow it to bind to active sites of enzymes, thereby modulating their activity.
Medicine
In medicine, 4-fluoro-N-[1-(4-methoxybenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3-methylbenzene-1-sulfonamide is explored for its therapeutic potential. It is investigated as a candidate for drug development, particularly in the treatment of diseases where enzyme inhibition is a key mechanism.
Industry
In the industrial sector, this compound finds applications in the development of specialty chemicals, agrochemicals, and pharmaceuticals. Its unique reactivity makes it a versatile intermediate for manufacturing complex molecules.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. Its fluorine atom enhances its binding affinity and selectivity, while the sulfonyl and tetrahydroquinoline groups facilitate its proper orientation within the target site. This results in effective inhibition or modulation of the target's activity, impacting downstream biochemical pathways.
Comparison with Similar Compounds
Unique Features
Compared to other similar compounds, 4-fluoro-N-[1-(4-methoxybenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3-methylbenzene-1-sulfonamide stands out due to its fluorine substitution and combination of sulfonyl groups. These features confer enhanced reactivity and specificity in chemical and biological contexts.
Similar Compounds
4-fluoro-N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3-methylbenzene-1-sulfonamide: : Lacks the methoxy group, resulting in different reactivity and binding properties.
N-[1-(4-methoxybenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3-methylbenzene-1-sulfonamide: : Lacks the fluorine substitution, impacting its chemical stability and interaction with targets.
4-fluoro-N-[1-(4-methoxybenzenesulfonyl)-quinolin-6-yl]-3-methylbenzene-1-sulfonamide: : Differs in the degree of hydrogenation of the quinoline ring, affecting its overall reactivity.
By examining these comparisons, the uniqueness of this compound becomes apparent, highlighting its distinct advantages in various applications.
Properties
IUPAC Name |
4-fluoro-N-[1-(4-methoxyphenyl)sulfonyl-3,4-dihydro-2H-quinolin-6-yl]-3-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23FN2O5S2/c1-16-14-21(10-11-22(16)24)32(27,28)25-18-5-12-23-17(15-18)4-3-13-26(23)33(29,30)20-8-6-19(31-2)7-9-20/h5-12,14-15,25H,3-4,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCIXZNLQWFKHMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NC2=CC3=C(C=C2)N(CCC3)S(=O)(=O)C4=CC=C(C=C4)OC)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23FN2O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(3,5-dimethylphenyl)-2-{[1-({[(4-fluorophenyl)methyl]carbamoyl}methyl)-5-(hydroxymethyl)-1H-imidazol-2-yl]sulfanyl}acetamide](/img/structure/B6563408.png)
![2-{3-benzyl-2,4-dioxo-1H,2H,3H,4H-pyrido[3,2-d]pyrimidin-1-yl}-N-(3,5-dimethylphenyl)acetamide](/img/structure/B6563422.png)
![2-{2-[(4-acetylpiperazin-1-yl)methyl]-5-methoxy-4-oxo-1,4-dihydropyridin-1-yl}-N-(3,5-dimethylphenyl)acetamide](/img/structure/B6563429.png)
![2-{3-[(2H-1,3-benzodioxol-5-yl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[3,2-d]pyrimidin-1-yl}-N-(3,5-dimethylphenyl)acetamide](/img/structure/B6563436.png)
![N-(3,5-dimethylphenyl)-2-(2-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-5-methoxy-4-oxo-1,4-dihydropyridin-1-yl)acetamide](/img/structure/B6563445.png)
![N-(3,5-dimethylphenyl)-2-{6-oxo-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(13),2(7),3,9,11-pentaen-5-yl}acetamide](/img/structure/B6563447.png)
![N-(4-{[(4-bromo-3-methylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-4-methoxybenzamide](/img/structure/B6563455.png)
![N-(4-bromo-3-methylphenyl)-2-{2-[(cyclopentylcarbamoyl)amino]-1,3-thiazol-4-yl}acetamide](/img/structure/B6563463.png)


![N-(4-bromo-2-methylphenyl)-2-{2-[(cyclopentylcarbamoyl)amino]-1,3-thiazol-4-yl}acetamide](/img/structure/B6563505.png)
![N-(4-{[(4-bromo-2-methylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)cyclopropanecarboxamide](/img/structure/B6563513.png)
![2,5-dichloro-N-(2-methyl-4-{2-methyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-3-yl}phenyl)benzamide](/img/structure/B6563518.png)
![3-bromo-N-(2-methyl-4-{2-methyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-3-yl}phenyl)benzamide](/img/structure/B6563521.png)
